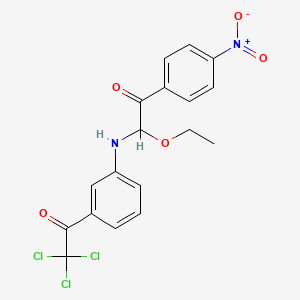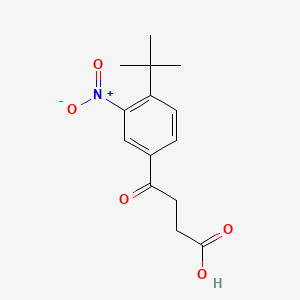
Benzenebutanoic acid, 4-(1,1-dimethylethyl)-3-nitro-gamma-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenebutanoic acid, 4-(1,1-dimethylethyl)-3-nitro-gamma-oxo- is a complex organic compound with a unique structure that includes a benzene ring, a butanoic acid chain, a tert-butyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanoic acid, 4-(1,1-dimethylethyl)-3-nitro-gamma-oxo- typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by the introduction of the tert-butyl group and the formation of the butanoic acid chain. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Benzenebutanoic acid, 4-(1,1-dimethylethyl)-3-nitro-gamma-oxo- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Benzenebutanoic acid, 4-(1,1-dimethylethyl)-3-nitro-gamma-oxo- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenebutanoic acid, 4-(1,1-dimethylethyl)-3-nitro-gamma-oxo- involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the benzene ring and tert-butyl group influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzenebutanoic acid, 4-(1,1-dimethylethyl)-: Lacks the nitro group, resulting in different chemical properties.
Benzenebutanoic acid, 3-nitro-: Lacks the tert-butyl group, affecting its reactivity and applications.
Benzenebutanoic acid, 4-(1,1-dimethylethyl)-3-amino-: The nitro group is replaced with an amino group, altering its biological activity.
Uniqueness
Benzenebutanoic acid, 4-(1,1-dimethylethyl)-3-nitro-gamma-oxo- is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications not found in its analogs. The presence of both the nitro and tert-butyl groups makes it a versatile compound for various research and industrial purposes.
Properties
CAS No. |
35288-12-1 |
|---|---|
Molecular Formula |
C14H17NO5 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-(4-tert-butyl-3-nitrophenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H17NO5/c1-14(2,3)10-5-4-9(8-11(10)15(19)20)12(16)6-7-13(17)18/h4-5,8H,6-7H2,1-3H3,(H,17,18) |
InChI Key |
VFFPRQUKECOMLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)CCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


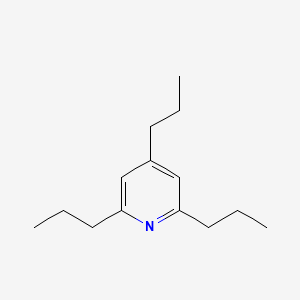
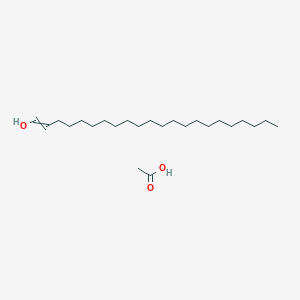

![2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene](/img/structure/B14685774.png)
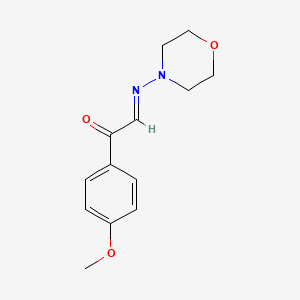
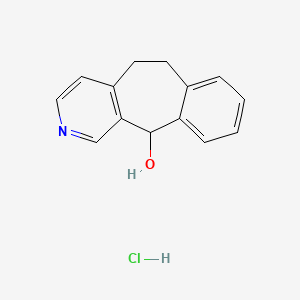

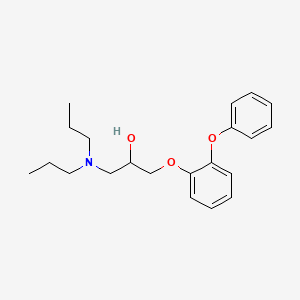
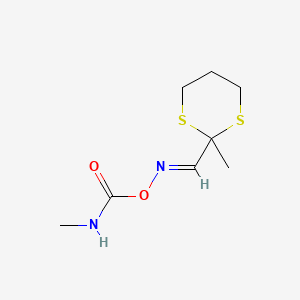
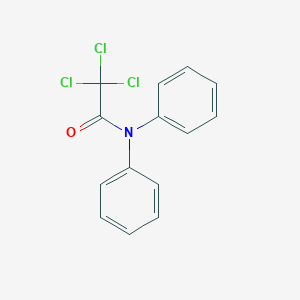
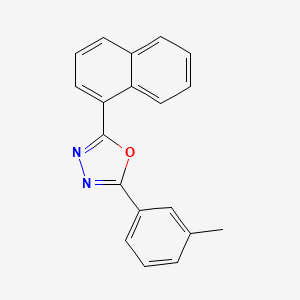
![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)

